

Stability of Oxolan-3-yl methanesulfonate in acidic and basic media

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Compound of Interest

Compound Name: Oxolan-3-yl methanesulfonate

Cat. No.: B186733

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Technical Support Center: Oxolan-3-yl Methanesulfonate

This technical support center provides guidance on the stability of **oxolan-3-yl methanesulfonate** in acidic and basic media for researchers, scientists, and drug development professionals. The information is based on the general principles of sulfonate ester chemistry and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of **oxolan-3-yl methanesulfonate** at neutral pH?

A1: Generally, sulfonate esters are stable at neutral pH under ambient conditions. However, the presence of nucleophiles, even water, can lead to slow hydrolysis over time, especially at elevated temperatures. For long-term storage, it is advisable to keep the compound in a dry, cool environment.

Q2: How does **oxolan-3-yl methanesulfonate** behave in acidic media?

A2: Most sulfonate esters are relatively stable under moderately acidic conditions at room temperature.^[1] However, strong acids, especially at elevated temperatures, can catalyze hydrolysis.^[1] For **oxolan-3-yl methanesulfonate**, the ether linkage in the oxolane ring might also be susceptible to cleavage under harsh acidic conditions (e.g., refluxing in strong acid).

The lability of the ester can be influenced by the formation of stabilized carbocation intermediates.^[1]

Q3: What is the anticipated stability of **oxolan-3-yl methanesulfonate** in basic media?

A3: Sulfonate esters are susceptible to cleavage by nucleophiles, and basic conditions can promote this degradation.^[1] Treatment with strong bases like sodium hydroxide, even at room temperature, can lead to the hydrolysis of the methanesulfonate group.^[1] The reaction proceeds via nucleophilic attack on the sulfur atom or the carbon atom of the ester.

Q4: What are the likely degradation products of **oxolan-3-yl methanesulfonate** in acidic and basic media?

A4: Under acidic or basic hydrolysis, the primary degradation products are expected to be oxolan-3-ol and methanesulfonic acid. Under strongly acidic conditions, ring-opening of the oxolane moiety could lead to other products.

Q5: Are there any specific safety concerns when handling **oxolan-3-yl methanesulfonate** degradation studies?

A5: Yes. Sulfonate esters are known to be potent electrophiles and can act as alkylating agents.^[1] Alkylating agents are often genotoxic, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used, and all manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Complete and rapid degradation of the compound upon addition of base.	The concentration of the base is too high, or the temperature is elevated.	Reduce the concentration of the base (e.g., start with 0.01 M NaOH). Perform the experiment at a lower temperature (e.g., room temperature or below).
No degradation is observed under acidic conditions.	The acidic conditions are too mild (concentration, temperature, or duration).	Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), increase the temperature (e.g., reflux), or extend the reaction time. ^[2] Note that harsher conditions may degrade the oxolane ring.
Multiple unexpected peaks appear in the chromatogram after degradation.	This could be due to secondary degradation of the primary products, interaction with excipients (if in a formulation), or complex reaction pathways.	Use a milder degradation condition to favor the formation of primary degradants. ^[3] Analyze the mass balance to ensure all significant degradation products are accounted for. Characterize the unknown peaks using techniques like LC-MS/MS.
Inconsistent results between experimental runs.	This may be due to variations in experimental parameters such as temperature, pH, or the presence of contaminants.	Ensure precise control of all experimental parameters. Use high-purity solvents and reagents. Check for potential catalytic effects of contaminants.

Quantitative Data Summary

The following table presents hypothetical data for the stability of **oxolan-3-yl methanesulfonate** under various conditions. This data is for illustrative purposes and should

be confirmed by experimental studies.

Condition	Temperature (°C)	Time (hours)	% Degradation (Hypothetical)	Primary Degradants
0.1 M HCl	60	24	~ 5%	Oxolan-3-ol, Methanesulfonic acid
1 M HCl	80	24	~ 25%	Oxolan-3-ol, Methanesulfonic acid, potential ring-opened products
Water (pH 7)	60	24	< 1%	Oxolan-3-ol, Methanesulfonic acid
0.01 M NaOH	25	8	~ 15%	Oxolan-3-ol, Methanesulfonic acid
0.1 M NaOH	25	2	> 90%	Oxolan-3-ol, Methanesulfonic acid

Experimental Protocols

Protocol 1: Forced Degradation in Acidic Media

- Preparation of Stock Solution: Prepare a stock solution of **oxolan-3-yl methanesulfonate** at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or water).
- Acidic Stress:
 - To a clean vial, add 1 mL of the stock solution.
 - Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

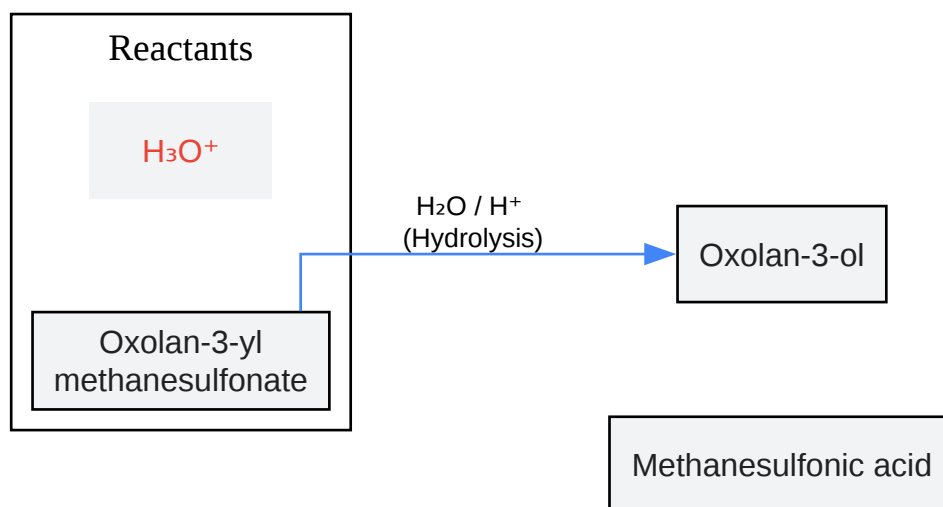
- Cap the vial and place it in a water bath at 60°C.
- Take samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
- Sample Quenching and Analysis:
 - At each time point, withdraw an aliquot of the sample.
 - Neutralize the sample with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation.
 - Dilute the sample to an appropriate concentration for analysis.
 - Analyze the sample by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation in Basic Media

- Preparation of Stock Solution: Prepare a stock solution of **oxolan-3-yl methanesulfonate** at a concentration of 1 mg/mL in a suitable solvent.
- Basic Stress:
 - To a clean vial, add 1 mL of the stock solution.
 - Add 1 mL of 0.02 M NaOH to achieve a final base concentration of 0.01 M.
 - Cap the vial and maintain it at room temperature (25°C).
 - Take samples at shorter time intervals due to expected faster degradation (e.g., 0, 0.5, 1, 2, and 4 hours).
- Sample Quenching and Analysis:
 - At each time point, withdraw an aliquot of the sample.
 - Neutralize the sample with an equivalent amount of a suitable acid (e.g., 0.01 M HCl).
 - Dilute the sample as necessary.

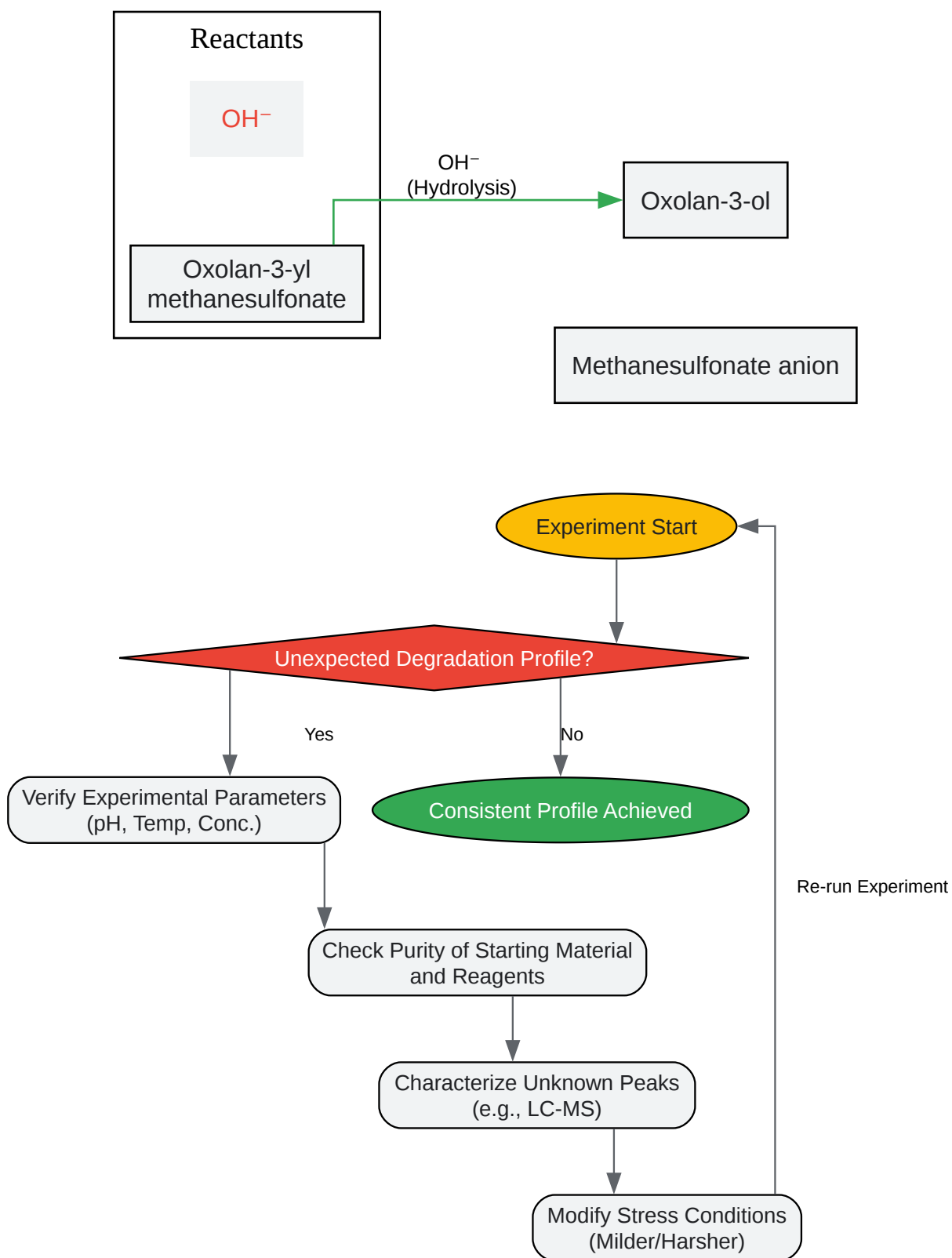
- Analyze the sample by a validated stability-indicating HPLC method.

Visualizations



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Caption: Acid-catalyzed hydrolysis pathway.



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